tert-Butyl tert-butyl(3-chloropropyl)carbamate
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Overview
Description
tert-Butyl tert-butyl(3-chloropropyl)carbamate is an organic compound with the molecular formula C8H16ClNO2. It is characterized by the presence of a tert-butyl group and a 3-chloropropyl group attached to a carbamate moiety. This compound is commonly used in organic synthesis due to its reactivity and functional group compatibility .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl tert-butyl(3-chloropropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 3-chloropropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl tert-butyl(3-chloropropyl)carbamate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by various nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection: The tert-butyl group can be removed under acidic conditions to yield the corresponding free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid, are used to remove the tert-butyl group.
Major Products Formed
Scientific Research Applications
tert-Butyl tert-butyl(3-chloropropyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl tert-butyl(3-chloropropyl)carbamate involves its reactivity towards nucleophiles and acids. The chlorine atom in the 3-chloropropyl group acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The tert-butyl group can be removed under acidic conditions, revealing a free amine that can participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the 3-chloropropyl group, making it less reactive in nucleophilic substitution reactions.
tert-Butyl chloroformate: Contains a chloroformate group instead of a carbamate, used primarily as a reagent for introducing the tert-butyl group.
3-Chloropropylamine: Lacks the tert-butyl group, making it more reactive towards nucleophiles but less stable under acidic conditions.
Uniqueness
tert-Butyl tert-butyl(3-chloropropyl)carbamate is unique due to the presence of both a tert-butyl group and a 3-chloropropyl group. This dual functionality allows for selective reactions at either the carbamate or the 3-chloropropyl moiety, providing versatility in synthetic applications .
Properties
IUPAC Name |
tert-butyl N-tert-butyl-N-(3-chloropropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClNO2/c1-11(2,3)14(9-7-8-13)10(15)16-12(4,5)6/h7-9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROFFONOMNGRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CCCCl)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650064 |
Source
|
Record name | tert-Butyl tert-butyl(3-chloropropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133804-18-9 |
Source
|
Record name | tert-Butyl tert-butyl(3-chloropropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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